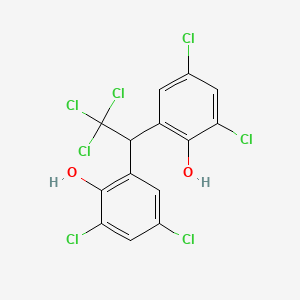
2,2'-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by its two phenolic rings, each substituted with chlorine atoms, and connected through a central trichloroethane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) typically involves the reaction of 4,6-dichlorophenol with trichloroacetaldehyde (chloral) under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the phenolic rings are activated by the acidic medium, facilitating the formation of the central trichloroethane linkage.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The trichloroethane moiety can be reduced to dichloroethane or monochloroethane derivatives.
Substitution: The chlorine atoms on the phenolic rings can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dichloroethane or monochloroethane derivatives.
Substitution: Amino or thiol-substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological membranes and enzymes. The phenolic groups can disrupt membrane integrity, leading to cell lysis in microorganisms. Additionally, the compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4-chlorophenol): Similar structure but with fewer chlorine atoms on the phenolic rings.
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(2,4-dichlorophenol): Differently substituted phenolic rings.
Uniqueness
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential antimicrobial activity compared to less substituted analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines
Eigenschaften
CAS-Nummer |
92167-59-4 |
|---|---|
Molekularformel |
C14H7Cl7O2 |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
2,4-dichloro-6-[2,2,2-trichloro-1-(3,5-dichloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H7Cl7O2/c15-5-1-7(12(22)9(17)3-5)11(14(19,20)21)8-2-6(16)4-10(18)13(8)23/h1-4,11,22-23H |
InChI-Schlüssel |
IHHXFGBJTXWXHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(C2=C(C(=CC(=C2)Cl)Cl)O)C(Cl)(Cl)Cl)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)

![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)

![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)


![2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid](/img/structure/B11997917.png)
![{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B11997919.png)

